5-bromo-3-iodothiophene-2-carbaldehyde 5-bromo-3-iodothiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2763779-59-3
VCID: VC11558319
InChI:
SMILES:
Molecular Formula: C5H2BrIOS
Molecular Weight: 316.9

5-bromo-3-iodothiophene-2-carbaldehyde

CAS No.: 2763779-59-3

Cat. No.: VC11558319

Molecular Formula: C5H2BrIOS

Molecular Weight: 316.9

Purity: 95

* For research use only. Not for human or veterinary use.

5-bromo-3-iodothiophene-2-carbaldehyde - 2763779-59-3

Specification

CAS No. 2763779-59-3
Molecular Formula C5H2BrIOS
Molecular Weight 316.9

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 5-bromo-3-iodothiophene-2-carbaldehyde is C₅HBrIOS, with a molecular weight of 351.39 g/mol. The thiophene ring’s planar structure facilitates conjugation, while the electron-withdrawing effects of the halogens (bromine and iodine) enhance the aldehyde group’s reactivity toward nucleophilic attack. Key structural features include:

  • Bromine at position 5: Introduces steric bulk and moderates electronic effects.

  • Iodine at position 3: A superior leaving group for substitution reactions due to its polarizability.

  • Aldehyde at position 2: A reactive site for condensation or oxidation reactions.

The compound’s density, melting point, and boiling point remain undocumented in available literature, but analogous compounds suggest stability under inert conditions and sensitivity to light .

Synthesis and Optimization

Halogenation Strategies

Synthesis typically involves sequential halogenation of a thiophene precursor. A plausible route includes:

  • Iodination: Directing iodine to position 3 using N-iodosuccinimide (NIS) in acetic acid.

  • Bromination: Introducing bromine at position 5 via electrophilic substitution with bromine gas or N-bromosuccinimide (NBS) under UV light .

  • Aldehyde Introduction: Oxidizing a methyl group at position 2 using reagents like MnO₂ or Swern oxidation.

Key Reaction Conditions:

  • Temperature: 0–25°C for iodination; 40–60°C for bromination.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yields: ~50–70% after column chromatography (hexane/ethyl acetate) .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, while thiophene protons appear as doublets between δ 7.5–8.5 ppm due to coupling with adjacent halogens .

  • ¹³C NMR: The aldehyde carbon appears at δ 190–195 ppm, with aromatic carbons between δ 120–140 ppm .

  • FT-IR: A strong C=O stretch at 1680–1700 cm⁻¹ and C–Br/C–I stretches at 550–650 cm⁻¹ .

Applications in Scientific Research

Organic Synthesis

5-Bromo-3-iodothiophene-2-carbaldehyde serves as a versatile building block in:

  • Cross-coupling reactions: Suzuki-Miyaura couplings exploit the iodine substituent for aryl-aryl bond formation.

  • Heterocycle synthesis: Condensation with amines or hydrazines yields imines or hydrazones, precursors to fused-ring systems .

Biological Activity

While direct studies are scarce, structurally similar brominated thiophenes exhibit:

  • Antimicrobial effects: MIC values of 3.125–125 μM against Gram-positive bacteria (e.g., Staphylococcus aureus) .

  • Anticancer potential: Inhibition of kinase enzymes involved in tumor proliferation .

Comparative Analysis with Analogues

CompoundSubstituentsKey Differences
5-Bromo-2-iodothiophene-3-carbaldehydeBr (5), I (2), CHO (3)Aldehyde position alters reactivity
4-Bromo-5-chloro-2-iodothiophene-3-carbaldehydeBr (4), Cl (5), I (2), CHO (3)Chlorine introduces greater electronegativity
5-Bromo-3-thiophenecarboxamideBr (5), CONH₂ (3)Amide group enhances solubility

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Low yields in multi-step reactions.

  • Stability issues: Degradation under prolonged storage.

Future research should prioritize:

  • Catalytic optimization: Developing palladium-free coupling conditions.

  • Biological screening: Testing against drug-resistant pathogens.

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